molecular formula C13H12Cl2N2 B496369 [(3,4-Dichlorophenyl)methyl](pyridin-2-ylmethyl)amine CAS No. 876898-22-5

[(3,4-Dichlorophenyl)methyl](pyridin-2-ylmethyl)amine

Cat. No.: B496369
CAS No.: 876898-22-5
M. Wt: 267.15g/mol
InChI Key: DJSKSKCQEQMUQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)methylamine typically involves the reaction of (3,4-dichlorobenzyl)amine with 2-pyridinemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dichlorophenyl)methylamine is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and catalysis.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2/c14-12-5-4-10(7-13(12)15)8-16-9-11-3-1-2-6-17-11/h1-7,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSKSKCQEQMUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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